3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUHOFHXWKSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-70-1 | |
| Record name | 3-{[benzyl(methyl)amino]methyl}benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3-formylbenzoic acid under reductive amination conditions to yield the target compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
The compound 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride (C16H18ClNO2) is a chemical of significant interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and biochemistry, while providing comprehensive data tables and documented case studies.
Structure and Composition
- Molecular Formula : C16H18ClNO2
- Molecular Weight : 293.78 g/mol
- Chemical Structure : The compound features a benzyl group attached to a methylamino functional group, linked to a benzoic acid moiety.
Medicinal Chemistry
This compound exhibits potential as a pharmacological agent. Its structural characteristics suggest it may interact with biological targets relevant to various diseases.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it could induce apoptosis in specific cancer cell lines, demonstrating promise as a lead compound for anticancer drug development.
Material Science
This compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable complexes makes it suitable for applications in polymer science and nanotechnology.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant for developing high-performance materials.
Biochemistry
In biochemical applications, this compound serves as a building block for synthesizing various biomolecules. It can be used in the development of enzyme inhibitors or as a substrate for biochemical assays.
Case Study: Enzyme Inhibition
A recent investigation demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic research and drug discovery.
Mechanism of Action
The exact mechanism of action of 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride remains unknown. it is believed to display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin. These actions suggest that the compound may enhance cognitive function by modulating neurotransmitter systems .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate hydrochloride
- Molecular Formula: C₁₈H₂₁NO₂·HCl
- Molecular Weight : 319.83 g/mol (hydrochloride form)
- CAS Registry Number : 51352-87-5 (hydrochloride)
- Key Properties: White to off-white powder, melting point 150–151°C (hydrochloride), soluble in polar solvents like methanol .
Pharmacological Relevance: This compound, known as PRL-8-53, is a synthetic nootropic agent studied for cognitive enhancement. Preclinical studies suggest it enhances memory consolidation by modulating cholinergic and glutamatergic pathways .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Functional and Pharmacological Differences
Substituent Impact on Bioactivity: The benzyl(methyl)amino group in the target compound increases lipophilicity, facilitating blood-brain barrier penetration, which is critical for its nootropic effects . Morpholin-4-ylmethyl derivatives (e.g., C₁₂H₁₆ClNO₃) exhibit improved aqueous solubility due to the morpholine ring’s polarity, making them suitable for intravenous formulations .
Ester vs. Carboxylic Acid: Methyl ester derivatives (e.g., C₁₀H₁₄ClNO₂) are prodrugs requiring hydrolysis to release the active carboxylic acid, delaying onset compared to free acids like C₈H₁₀ClNO₂ .
Positional Isomerism: Para-substituted analogs (e.g., C₉H₁₀ClNO₄) show distinct binding profiles due to steric and electronic differences compared to meta-substituted compounds .
Research Findings
- 3-(Methylamino)benzoic Acid HCl: Studied as an intermediate in antibiotic synthesis but lacks nootropic data .
Biological Activity
3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C_{16}H_{18}ClN
- Molecular Weight : 275.78 g/mol
- CAS Number : 75480593
The compound exhibits multiple biological activities, primarily through its interaction with various biological targets:
- Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Monoamine Oxidase Inhibition : The compound also acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine. This action suggests potential applications in treating neurodegenerative disorders .
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly through apoptosis induction in various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results showed that treatment with this compound significantly reduced neuroinflammation and improved motor function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as an anticancer agent.
Safety and Toxicity
The safety profile of this compound has been evaluated through various toxicity assays. It is classified as harmful if swallowed and may cause skin irritation . Further studies are needed to fully understand its long-term effects and safety in clinical settings.
Q & A
Q. What is the recommended synthetic route for 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride?
The compound can be synthesized via a two-step reaction:
Amide formation : React a benzoyl chloride derivative (e.g., substituted benzoyl chloride) with a benzyl-methylamine derivative under controlled exothermic conditions. Slow addition of the acyl chloride is critical to minimize side reactions .
Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol), followed by recrystallization to achieve >95% purity. Use vacuum drying to remove residual solvents .
Q. How can purity be assessed for this compound?
Purity is typically determined using:
- HPLC : A C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and UV detection at 254 nm. A purity threshold of ≥98% (area normalization) is standard for research-grade material .
- Melting point analysis : Compare observed melting points with literature values (e.g., 244–245°C for structurally similar hydrochlorides) .
Q. What safety precautions are required during handling?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation of fine particles .
- Spill management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Employ factorial design to evaluate critical variables:
- Factors : Temperature (25–60°C), stoichiometry (1:1 to 1:1.2 amine:acyl chloride), and solvent polarity (THF vs. dichloromethane).
- Response surface methodology (RSM) : Identify interactions between factors and maximize yield .
- In situ monitoring : Use FTIR to track the disappearance of the acyl chloride peak (~1770 cm⁻¹) .
Q. What computational tools are effective for predicting reactivity or stability?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for amide bond formation. DFT methods (e.g., B3LYP/6-31G*) predict energy barriers and regioselectivity .
- Molecular dynamics simulations : Analyze solvation effects and hydrochloride salt stability in aqueous environments .
Q. How should contradictory solubility data be resolved?
- Experimental validation : Perform a solubility screen using USP buffers (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF).
- Structural analogs : Compare with data for 4-benzylmorpholine-3-carboxylic acid hydrochloride, which shows limited water solubility (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
Q. What methodologies are suitable for assessing biological activity?
- Enzyme inhibition assays : Adapt protocols for acetylcholinesterase (AChE) inhibition, using Ellman’s method with slight modifications (e.g., 0.1 M phosphate buffer, pH 8.0) .
- Cellular uptake studies : Radiolabel the compound with tritium and measure accumulation in cell lines via scintillation counting .
Data Interpretation and Troubleshooting
Q. How can unexpected byproducts be identified during synthesis?
- LC-MS : Use high-resolution mass spectrometry to detect impurities (e.g., unreacted starting materials or hydrolysis products).
- NMR analysis : Look for peaks indicative of benzyl group oxidation (~7.3 ppm for aromatic protons) or incomplete salt formation (broad NH signals at ~10–12 ppm) .
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Convert the hydrochloride salt to a lyophilized powder under vacuum to enhance stability .
- Stability-indicating assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolyzed benzoic acid derivatives .
Experimental Design
Q. How to design a study comparing this compound’s efficacy with analogs?
- Control groups : Include structurally similar compounds (e.g., 4-benzyl-2-morpholinecarboxylic acid hydrochloride) and a negative control (e.g., benzoic acid).
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
